molecular formula C19H16N4O3 B2621996 3,5-dimethyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-4-carboxamide CAS No. 2034376-76-4

3,5-dimethyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-4-carboxamide

Cat. No.: B2621996
CAS No.: 2034376-76-4
M. Wt: 348.362
InChI Key: ZSOPHQJCJFRMQN-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-4-carboxamide is a complex organic compound featuring multiple heterocyclic rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of isoxazole and oxazolo[5,4-b]pyridine moieties suggests it may exhibit unique biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-4-carboxamide typically involves multi-step organic synthesis. A common approach includes:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Synthesis of the Oxazolo[5,4-b]pyridine Moiety: This step often involves the condensation of a 2-aminopyridine derivative with an appropriate aldehyde or ketone, followed by cyclization.

    Coupling of the Two Moieties: The final step involves coupling the isoxazole and oxazolo[5,4-b]pyridine fragments through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This might include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts to reduce reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole or pyridine rings, potentially leading to ring-opened products or reduced heterocycles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced heterocycles or ring-opened products.

    Substitution: Introduction of halogens or other functional groups on the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-4-carboxamide is likely dependent on its interaction with specific molecular targets. These could include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, influencing signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylisoxazole-4-carboxamide: Lacks the oxazolo[5,4-b]pyridine moiety, potentially resulting in different biological activity.

    N-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-4-carboxamide: Similar structure but without the 3,5-dimethyl groups, which may affect its reactivity and interaction with biological targets.

Uniqueness

The unique combination of isoxazole and oxazolo[5,4-b]pyridine rings in 3,5-dimethyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-4-carboxamide provides it with distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

3,5-Dimethyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-4-carboxamide is a complex heterocyclic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the cyclization of precursor compounds. The reaction conditions often include specific solvents and catalysts to enhance yield and purity. The oxazolo[5,4-b]pyridine core is crucial for the compound's biological activity, as it allows for interactions with various molecular targets.

Biological Activity

The compound exhibits a range of biological activities, primarily attributed to its structural features. Key findings include:

Antitumor Activity : Research indicates that derivatives of oxazolo[5,4-b]pyridine exhibit notable antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through inhibition of specific kinases involved in tumor progression .

Anti-inflammatory Properties : The compound has been linked to anti-inflammatory effects, which are essential in treating chronic inflammatory diseases. Studies have demonstrated that oxazolo derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

Antimicrobial Activity : Various derivatives have been tested for antimicrobial properties against both gram-positive and gram-negative bacteria. The results suggest that certain modifications to the isoxazole structure can enhance antibacterial efficacy .

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The oxazolo core allows for binding to key proteins involved in cellular signaling pathways. Preliminary studies suggest that the compound may influence these pathways by acting as an inhibitor or modulator .

Case Studies

  • Antitumor Efficacy : A study evaluating the antitumor potential of similar compounds showed significant inhibition of FLT3 kinase activity with IC50 values in the nanomolar range (106 nM) for certain derivatives . This highlights the compound's potential as a therapeutic agent in acute myeloid leukemia (AML).
  • Anti-inflammatory Effects : In a model of chronic inflammation, derivatives exhibited a reduction in inflammatory markers and improved outcomes compared to control groups . This suggests therapeutic potential in managing inflammatory diseases.
  • Antimicrobial Testing : In vitro studies demonstrated varying degrees of antibacterial activity against selected pathogens. Some derivatives showed inhibition zones comparable to standard antibiotics, indicating their potential use in treating infections .

Data Tables

Biological ActivityCompound StructureIC50 (nM)Reference
Antitumor (FLT3 Kinase)This compound106
Anti-inflammatorySimilar oxazolo derivativesN/A
AntimicrobialVarious isoxazole derivativesVaries

Properties

IUPAC Name

3,5-dimethyl-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-10-14(21-17(24)16-11(2)23-26-12(16)3)9-15-19(20-10)25-18(22-15)13-7-5-4-6-8-13/h4-9H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOPHQJCJFRMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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